
CBL0100: A Novel Approach to Promoting and
Maintaining HIV-1 Latency

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CBL0100

Cat. No.: B606512 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule CBL0100 as a

latency-promoting agent (LPA) for Human Immunodeficiency Virus Type 1 (HIV-1). In the

evolving landscape of HIV cure strategies, the "block and lock" approach, which aims to

enforce a deep and durable state of viral latency, has gained significant traction. CBL0100, a

curaxin compound that targets the Facilitates Chromatin Transcription (FACT) complex, has

emerged as a promising candidate for this strategy. This document details the mechanism of

action, summarizes key quantitative data from preclinical studies, outlines experimental

protocols, and provides visual representations of the underlying biological pathways and

experimental workflows.

Introduction: The "Block and Lock" Strategy and the
Role of CBL0100
Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1

replication to undetectable levels, the virus persists in latent reservoirs, primarily within resting

memory CD4+ T cells.[1][2][3] This latent reservoir is the primary barrier to a cure, as cessation

of cART invariably leads to viral rebound.[4] While the "shock and kill" strategy aims to

reactivate latent proviruses to be cleared by the immune system, the "block and lock" approach

offers an alternative paradigm: to reinforce latency, prevent sporadic viral reactivation (blips),

and induce a deep, irreversible state of transcriptional silence.[1][2][3][5]
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CBL0100, a small-molecule compound, has been identified as a potent inhibitor of HIV-1

transcription and a promising LPA.[1][2][3] It functions by targeting the FACT complex, a critical

host cell factor involved in chromatin remodeling during transcription.[1][2][3][6] By inhibiting

FACT, CBL0100 effectively blocks both HIV-1 replication and its reactivation from latency in

various in vitro and ex vivo models.[1][2][3]

Mechanism of Action: Inhibition of Transcriptional
Elongation
The primary mechanism through which CBL0100 promotes HIV-1 latency is by impeding the

transcriptional elongation of the integrated provirus.[1][2][3] The FACT complex, a heterodimer

of SUPT16H and SSRP1, acts as a histone chaperone that facilitates the passage of RNA

Polymerase II (Pol II) through nucleosomes.[6] HIV-1 transcription is highly dependent on the

FACT complex.[1][6]

CBL0100 intervenes in this process by:

Intercalating into chromatin DNA: This initial action is thought to trigger downstream effects

on FACT recruitment.[1]

Inhibiting the FACT complex: This leads to a significant reduction in the occupancy of both

the FACT subunit SUPT16H and Pol II at the HIV-1 5' Long Terminal Repeat (LTR) promoter

region, specifically at the nuc-1 position.[1]

Suppressing Transcriptional Elongation: By reducing the presence of essential transcriptional

machinery at the viral promoter, CBL0100 effectively creates a roadblock for the synthesis of

viral RNA.[1][7]

This mechanism has been shown to suppress both basal and induced HIV-1 transcription,

notably that driven by activators like Tumor Necrosis Factor-alpha (TNFα) and NF-κB.[1]
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Figure 1. Mechanism of CBL0100 in inhibiting HIV-1 transcriptional elongation.

Quantitative Data Summary
The efficacy of CBL0100 in blocking HIV-1 reactivation has been quantified across several

latency models. The data consistently demonstrates potent inhibition at sub-micromolar

concentrations with minimal cytotoxicity.

Table 1: Inhibition of HIV-1 Reactivation in Latently Infected Cell Lines
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Cell Line
Model

Reactivation
Stimulus

CBL0100
Conc.

Observed
Effect

Reference

J-LAT-A1 TNFα (10 ng/ml) 0.1 µM

Potent inhibition

of GFP

expression

[1]

J-LAT-A2 TNFα (10 ng/ml) 0.1 µM

Potent inhibition

of GFP

expression

[1]

THP89GFP TNFα (10 ng/ml) 0.2 µM

Potent inhibition

of GFP

expression

[1]

Table 2: Effect of CBL0100 on HIV-1 Transcription and Factor Occupancy
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Cell Line /
Model

Assay Treatment Key Finding Reference

U1/HIV-1 ChIP-qPCR
0.1 µM CBL0100

± TNFα

Substantial

decrease in

SUPT16H

(FACT)

occupancy at

nuc-1

[1]

U1/HIV-1 ChIP-qPCR
0.1 µM CBL0100

± TNFα

Significant

decrease in RNA

Pol II occupancy

at nuc-1

[1]

TZM-bl Luciferase Assay
0.1 µM CBL0100

+ Tat

Significant

reduction in Tat-

mediated

transcription

[1][7]

U1/HIV-1 RT-qPCR
0.1 µM CBL0100

+ TNFα

Significant

reduction in

initiated and

elongated HIV-1

transcripts

[7]

Table 3: Efficacy in Primary Cell and Ex Vivo Models
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Model
Reactivation
Stimulus

CBL0100
Conc.

Observed
Effect

Reference

Primary CD4+ T

Cells (Healthy

Donor)

anti-CD3/CD28

Abs
0.1 µM

Potent inhibition

of HIV-1

reactivation

(luciferase

activity)

[1][2]

CD8-depleted

PBMCs (cART-

treated patients)

T-cell activation 0.1 µM

Potent inhibition

of viral

reactivation

[1][2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following sections describe the key experimental protocols used to evaluate the activity of

CBL0100.

Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration range at which CBL0100 can be used without

inducing significant cell death.

Method:

Seed cells (e.g., Jurkat, J-LAT, primary PBMCs) in a 96-well plate.

Treat cells with a serial dilution of CBL0100 (e.g., 0-4 µM) or DMSO as a vehicle control.

Incubate for a specified period (e.g., 24-72 hours).

Assess cell viability using a commercially available kit, such as CellTiter-Glo®

Luminescent Cell Viability Assay (Promega), which measures ATP levels.

Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

HIV-1 Reactivation Assays in Latency Cell Lines
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Objective: To measure the ability of CBL0100 to inhibit the reactivation of latent HIV-1

provirus.

Method (using J-LAT cells as an example):

Plate J-LAT-A1 cells, which contain a latent LTR-Tat-IRES-GFP cassette.

Pre-treat cells with CBL0100 (e.g., 0.1 µM) or DMSO for a defined period (e.g., 1-6 hours).

Stimulate HIV-1 reactivation by adding a latency-reversing agent (LRA) such as TNFα (10

ng/ml).

Incubate for 24 hours.

Measure the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI)

using flow cytometry. A reduction in GFP expression in CBL0100-treated cells compared

to the DMSO control indicates inhibition of reactivation.
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Figure 2. Experimental workflow for HIV-1 reactivation assay in J-LAT cells.

Ex Vivo Reactivation Assay with Patient Cells
Objective: To assess CBL0100's efficacy in a more clinically relevant model using cells from

HIV-positive individuals on cART.

Method:
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Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of cART-treated,

aviremic HIV-1 positive donors via leukapheresis.

Deplete CD8+ T cells to enrich for CD4+ T cells, which constitute the main viral reservoir.

Culture the CD8-depleted PBMCs in the presence of CBL0100 (e.g., 0.1 µM) or a vehicle

control.

Stimulate T-cell activation and viral outgrowth using anti-CD3/CD28 antibodies.

Collect culture supernatants at various time points (e.g., days 3, 6, 9).

Quantify the amount of viral RNA in the supernatant using a quantitative reverse-

transcriptase PCR (RT-qPCR) assay to measure virion production.

Chromatin Immunoprecipitation (ChIP) Assay
Objective: To measure the occupancy of specific proteins (e.g., RNA Pol II, SUPT16H) at the

HIV-1 promoter.

Method (using U1/HIV-1 cells):

Culture U1/HIV-1 cells and treat with CBL0100 and/or TNFα as required.

Cross-link protein-DNA complexes using formaldehyde.

Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

Immunoprecipitate the protein of interest (e.g., RNA Pol II or SUPT16H) using a specific

antibody. A non-specific antibody (e.g., mouse IgG) is used as a negative control.

Reverse the cross-links and purify the co-precipitated DNA.

Use quantitative PCR (qPCR) with primers specific to the nuc-1 region of the HIV-1 5' LTR

to quantify the amount of promoter DNA associated with the protein of interest.
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Figure 3. Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions
CBL0100 represents a compelling latency-promoting agent that operates through a well-

defined mechanism of inhibiting the FACT complex and subsequent HIV-1 transcriptional

elongation.[1][2][3] The robust preclinical data from both cell line models and ex vivo patient

samples underscore its potential as a key component of a "block and lock" functional cure

strategy.[1][2]

Further research is warranted to:

Evaluate the long-term efficacy and potential for inducing a permanent state of latency.

Assess the in vivo safety and pharmacokinetic profile in animal models.

Investigate potential synergies when combined with cART or other therapeutic modalities.

The development of CBL0100 and similar FACT inhibitors could provide a novel therapeutic

avenue aimed not at eradicating the virus, but at permanently silencing it, thereby offering a

functional cure for people living with HIV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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